molecular formula C23H21N5O B11307047 N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide

N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11307047
M. Wt: 383.4 g/mol
InChI Key: WSCYFVDQCQPBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-Diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzamide core linked to a lipophilic 3,3-diphenylpropyl chain and a 1H-tetrazole ring system. The tetrazole moiety is a well-known bioisostere for carboxylic acids, which can enhance metabolic stability and improve pharmacokinetic properties while retaining hydrogen-bonding capabilities critical for target binding . Compounds with similar structural frameworks, featuring tetrazole rings and benzamide groups, are frequently investigated for their potential diverse biological activities. Related analogs have been studied in areas such as autophagy modulation for anticancer research and as antagonists for specific receptors. The presence of the tetrazole ring also makes this compound a potential ligand in coordination chemistry for the formation of metal-organic complexes . Researchers can utilize this compound as a valuable building block or lead compound in structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is exclusively intended for research purposes and is not designed for human therapeutic or veterinary use. Researchers should handle this material with care in a controlled laboratory setting.

Properties

Molecular Formula

C23H21N5O

Molecular Weight

383.4 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C23H21N5O/c29-23(20-11-13-21(14-12-20)28-17-25-26-27-28)24-16-15-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,17,22H,15-16H2,(H,24,29)

InChI Key

WSCYFVDQCQPBMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Photocatalytic Tetrazole Synthesis

Visible-light-driven catalysis using eosin Y enables tetrazole formation at room temperature:

  • Conditions: 4-Cyanobenzamide (1.0 equiv), NaN₃ (1.2 equiv), eosin Y (2 mol%), blue LEDs.

  • Yield: 74% in 8 hours.

Enzyme-Mediated Amidation

Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in non-aqueous media:

  • Conditions: 4-(1H-Tetrazol-1-yl)benzoic acid (1.0 equiv), 3,3-diphenylpropylamine (1.05 equiv), CAL-B (10 mg/mmol), tert-butanol, 40°C.

  • Yield: 65–70%.

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost (Relative)Environmental Impact
Classical Cycloaddition68–7512LowHigh (DMF use)
Microwave-Assisted85–902–4ModerateModerate
One-Pot CuNP Catalysis78–829HighLow
Industrial Solvent-Free894LowVery Low

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The tetrazole ring and diphenylpropyl group may play crucial roles in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,5-Dimethoxyphenyl)-4-(1H-Tetrazol-1-yl)benzamide (CAS 1010876-19-3)

  • Structural Similarities : Shares the 4-(1H-tetrazol-1-yl)benzamide backbone, which is critical for interactions with biological targets (e.g., angiotensin II receptors).
  • Methoxy groups may enhance solubility but decrease membrane permeability compared to diphenylpropyl .

N-(3,3-Diphenylpropyl)-2-(4-Hydroxyphenyl)acetamide (40005)

  • Structural Similarities : Contains the N-(3,3-diphenylpropyl) group, which contributes to steric bulk and hydrophobic interactions.
  • Key Differences : The acetamide core and 4-hydroxyphenyl substituent differ from the tetrazole-containing benzamide. The hydroxyl group may participate in hydrogen bonding, whereas the tetrazole offers ionic interactions .

4-(1H-Imidazol-1-yl)-N-(2-(3-Isopropylureido)ethyl)benzamide (3d)

  • Structural Similarities : Features a benzamide scaffold with a heterocyclic substituent (imidazole vs. tetrazole). Both heterocycles enhance target engagement.
  • Key Differences : Imidazole’s basic nitrogen contrasts with tetrazole’s acidic proton, affecting pH-dependent solubility and receptor binding. The isopropylureidoethyl chain introduces polar urea functionality absent in the target compound .

N-(3,3-Diphenylpropyl)-1-Ethyl-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carboxamide

  • Key Differences : The naphthyridine carboxamide core replaces the benzamide-tetrazole system, likely shifting biological activity toward kinase inhibition rather than GPCR modulation .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Impact Reference
N-(3,3-Diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide Benzamide 3,3-Diphenylpropyl, Tetrazole Enhanced metabolic stability, ionic interactions
N-(3,5-Dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide Benzamide 3,5-Dimethoxyphenyl, Tetrazole Improved solubility, reduced lipophilicity
N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide Acetamide 3,3-Diphenylpropyl, 4-Hydroxyphenyl Hydrogen bonding, moderate hydrophobicity
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide Benzamide Imidazole, Isopropylureidoethyl Basic nitrogen, polar urea functionality

Research Implications and Limitations

Further studies should focus on synthesizing the compound and evaluating its activity against relevant targets (e.g., GPCRs, enzymes). The diphenylpropyl group’s role in bioavailability and the tetrazole’s bioisosteric effects warrant experimental validation.

Biological Activity

N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound belonging to the class of substituted amides, characterized by its unique structural features, which include a diphenylpropyl group and a tetrazole moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.

Structural Characteristics

The molecular formula of this compound is C23H21N5OC_{23}H_{21}N_{5}O, with a molecular weight of approximately 383.4 g/mol. The presence of the tetrazole ring is particularly significant as it is known to interact with various biological targets, making compounds containing this moiety interesting candidates for drug discovery.

Research indicates that the tetrazole ring can mimic natural substrates, potentially modulating biological activity through mechanisms such as competitive inhibition or allosteric modulation. The binding affinity of this compound to specific molecular targets such as enzymes and receptors is critical for its biological effects.

Anticancer Activity

The anticancer potential of tetrazole derivatives has been explored in various studies. For example, certain tetrazole-benzimidazole derivatives demonstrated significant inhibition of cancer cell proliferation. Although direct studies on this compound are still emerging, its structural characteristics align with those shown to possess anticancer properties in related compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of tetrazole derivatives:

  • Synthesis and Evaluation : A study synthesized novel tetrazolamide-benzimidazol-2-ones and evaluated their inhibitory effects on 4-hydroxyphenylpyruvate dioxygenase (HPPD), a valuable herbicide target. The most promising compound showed an IC50 value significantly lower than that of standard inhibitors .
  • Antimicrobial Efficacy : Research on similar tetrazole compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. These findings suggest that this compound could exhibit comparable antimicrobial activity .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaUnique Features
N-(1H-Tetrazol-5-yl)benzamideC_{10}H_{10}N_{4}OSimpler structure; lacks diphenylpropyl group
N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamideC_{24}H_{23}N_{5}OSimilar diphenylpropyl structure; different position of tetrazole
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamideC_{21}H_{18}N_{4}OContains pyrazole instead of tetrazole; different biological activity profile

The table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological properties compared to structurally similar compounds.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide to maximize yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step coupling reactions. Key steps include:

  • Amide Bond Formation : Use coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) to activate carboxylic acids for nucleophilic substitution .
  • Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility, with reaction times of 12–24 hours under nitrogen to prevent hydrolysis .
  • Purification : Employ silica gel column chromatography (e.g., eluting with ethyl acetate/hexane gradients) followed by recrystallization in ethanol or methanol to achieve >95% purity .
    Critical Parameters : Monitor pH during workup (e.g., NaHCO₃ for neutralization) and use anhydrous conditions to avoid side reactions .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, the tetrazole proton typically appears as a singlet at δ 8.5–9.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~470–500 Da) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate empirical formula (e.g., C₂₉H₂₄N₄O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the tetrazole moiety in the biological activity of this compound?

Methodological Answer:

  • Isosteric Replacement : Synthesize analogs replacing tetrazole with carboxylate (-COOH) or sulfonamide (-SO₂NH₂) groups to compare binding affinity .
  • Electronic Effects : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzamide ring to assess π-π stacking or hydrogen-bonding interactions .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding constants (Kd) .
    Example Data Table :
Analog ModificationIC₅₀ (nM)LogPSolubility (µM)
Parent Compound12 ± 1.53.845
Tetrazole → COOH280 ± 252.1120
4-OCH₃ Substitution8 ± 0.93.538

Q. What strategies can address low solubility of this compound in aqueous media during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting cell membranes .
  • Salt Formation : Convert the free base to hydrochloride or trifluoroacetate salts via treatment with HCl or TFA in ethanol .
  • Micellar Encapsulation : Employ non-ionic surfactants (e.g., Poloxamer 407) at concentrations above critical micelle concentration (CMC) .
  • pH Adjustment : Test solubility in buffered solutions (pH 4–8) to identify ionization states that improve dissolution .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms for this compound?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and validate protocols via Z’-factor calculations (>0.5 indicates robustness) .
  • Orthogonal Assays : Cross-validate results using SPR (binding affinity) and cellular assays (e.g., Western blot for target phosphorylation) .
  • Data Normalization : Account for batch effects (e.g., cell passage number, serum lot) by normalizing to internal controls .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., benzothiazole or pyrazole derivatives) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.